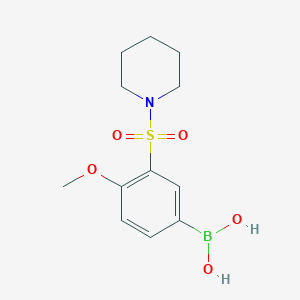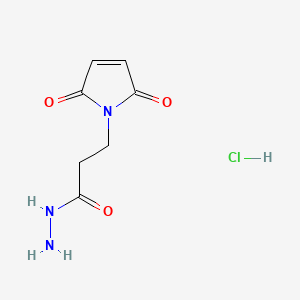![molecular formula C16H18N2O3 B1418509 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid CAS No. 1218557-77-7](/img/structure/B1418509.png)
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid
Vue d'ensemble
Description
The compound “1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1155616-11-7 . It has a molecular weight of 286.33 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]-3-piperidinecarboxylic acid . The InChI code is 1S/C16H18N2O3/c19-16(20)13-7-4-8-18(9-13)10-14-11-21-15(17-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,19,20) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 286.33 .Applications De Recherche Scientifique
Discovery and Optimization
Research into similar compounds, such as 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, reveals a framework for discovering potent inhibitors for various enzymes and receptors. These studies emphasize the importance of specific functional groups and their configurations for achieving high potency and selectivity, potentially guiding the optimization of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid for targeted applications (R. K. Thalji et al., 2013).
Antimicrobial Activity
The synthesis and evaluation of compounds with similar structures, such as 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles, demonstrate potential antimicrobial activities. These compounds, through their structural features, offer insights into designing derivatives of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid with antimicrobial properties (S. Vankadari et al., 2013).
Catalysis
Fe3O4-PPCA nanoparticles, functionalized with similar piperidine derivatives, highlight the application of such compounds in catalysis, enabling efficient synthesis of organic compounds. This suggests that 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid could be modified for use in nanomagnetic reusable catalysts for various synthetic applications (A. Ghorbani‐Choghamarani & G. Azadi, 2015).
Anticancer Activity
The exploration of novel 1,4-disubstituted 1,2,3-triazole derivatives as antimicrobial agents suggests a methodology for synthesizing and evaluating the biological activities of structural variants. This approach could be applied to 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid, potentially unveiling anticancer properties (Rahul P. Jadhav et al., 2017).
Spectroscopic and Quantum Mechanical Studies
Research into the spectroscopic properties and quantum mechanical analysis of similar compounds, like 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, provides a foundation for understanding the electronic structure, reactivity, and potential biological activity of 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid. These studies could inform the development of novel pharmaceuticals or materials (P. Devi et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(20)14-8-4-5-9-18(14)10-13-11-21-15(17-13)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVNHKUYOVVRPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=COC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



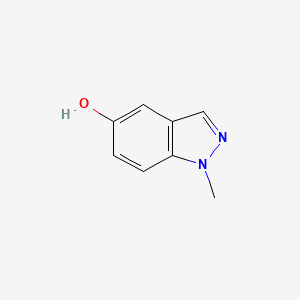
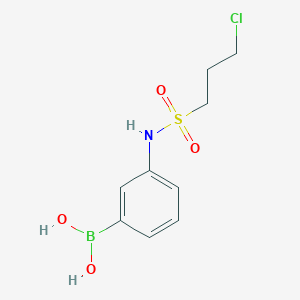

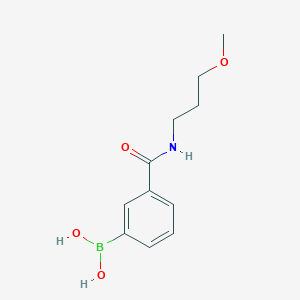
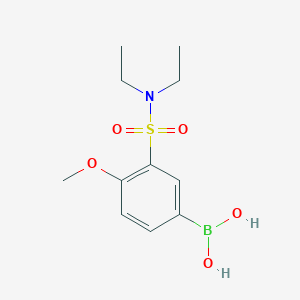

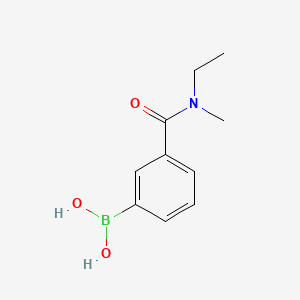

![3'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B1418440.png)
![(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine trihydrochloride](/img/structure/B1418441.png)
